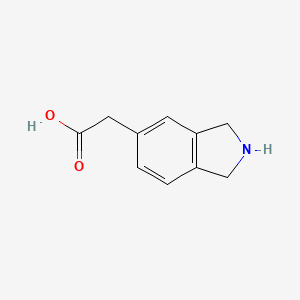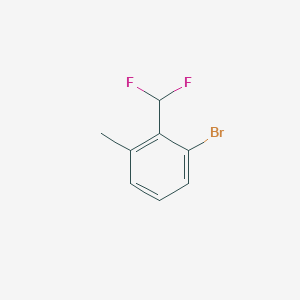
1-Bromo-2-(difluoromethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(difluoromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-3-methylbenzene can be synthesized through various methods. One common approach involves the bromination of 2-(difluoromethyl)-3-methylbenzene. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(difluoromethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Catalysts like palladium on carbon or hydrogen gas can facilitate reduction reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include partially or fully reduced benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-methylbenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the difluoromethyl group can influence the compound’s electronic properties. These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(difluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Comparison: 1-Bromo-2-(difluoromethyl)-3-methylbenzene is unique due to the presence of both a difluoromethyl group and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds. For example, the presence of the methyl group can affect the compound’s steric and electronic environment, leading to different reactivity patterns compared to compounds without this group.
Propriétés
Formule moléculaire |
C8H7BrF2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
1-bromo-2-(difluoromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7BrF2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,8H,1H3 |
Clé InChI |
PCUNSNMWEPDWAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
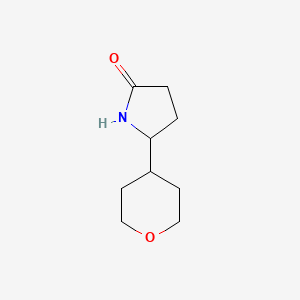
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)

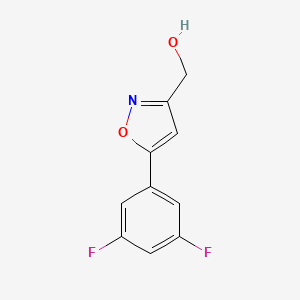
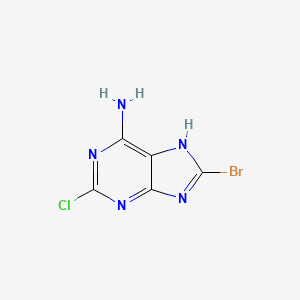
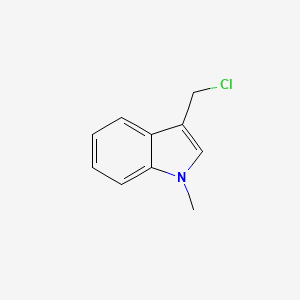


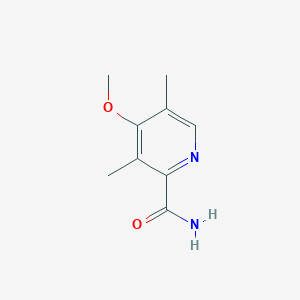
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
